(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-14-9-16(15(2)27(14)19-6-4-5-18(24)11-19)10-17(13-25)23(29)26-21-8-7-20(28(30)31)12-22(21)32-3/h4-12H,1-3H3,(H,26,29)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGCKRUDGPYPQU-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of the Enamide: The final step involves the Knoevenagel condensation reaction between the cyano group and the aldehyde group of the nitrophenyl compound, followed by the addition of the methoxy group under basic conditions to form the enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and reduced nitro compounds.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Preliminary studies indicate that (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exhibits significant biological activities:
- Anticancer Properties : Research has shown that similar compounds with pyrrole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The presence of the nitrophenyl group suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
- Neuropharmacological Potential : The compound may interact with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives with similar structural motifs showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Evaluation of Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects, where compounds with nitrophenyl groups were found to significantly reduce inflammation markers in cellular assays .
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological findings, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis suggests potential as an anticancer agent.
- Pain Management : Anti-inflammatory properties could make it a candidate for pain relief medications.
- Neurological Disorders : Further exploration may reveal efficacy in treating conditions like Alzheimer's or Parkinson's disease due to its interaction with neurotransmitter systems.
Mechanism of Action
The mechanism by which (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Uniqueness
The presence of both the methoxy and nitro groups in (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide provides a unique combination of electronic effects, enhancing its reactivity and potential biological activity compared to similar compounds. This dual functionality allows for more versatile applications in various fields.
Biological Activity
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with significant biological activity. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H22ClN3O3
- Molecular Weight : 447.9 g/mol
- Purity : Typically 95% .
The compound exhibits various biological activities primarily through its interaction with cellular pathways. Its structure allows it to engage in multiple modes of action, including:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves inducing apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including E. coli, with a Minimum Inhibitory Concentration (MIC) of 0.18 ± 0.06 μg/mL .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast and lung cancer cells | |
| Antimicrobial | Effective against E. coli | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human glioma cell lines (U87 and U373). The results indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis at higher concentrations (IC50 values around 25 μM).
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial pathogens. It exhibited potent antibacterial activity, particularly against Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance.
Research Findings
Recent research has expanded on the pharmacological profile of this compound:
- Cytotoxicity Assays : In vitro assays revealed that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Mechanistic Studies : Further studies using molecular docking simulations suggest that the compound binds effectively to key enzymes involved in cancer metabolism, potentially disrupting their function and leading to reduced tumor growth .
Q & A
Q. What established synthetic routes are reported for this compound, and what intermediates are critical?
The synthesis typically involves multi-step pathways, starting with functionalized pyrrole precursors. Key intermediates include chlorophenyl-substituted pyrroles (e.g., 1-(3-chlorophenyl)-2,5-dimethylpyrrole) and nitroaniline derivatives. A common approach involves coupling the pyrrole core with a cyano-enamide moiety via condensation reactions, often using catalysts like DMAP or DCC for amide bond formation. Solvent selection (e.g., DMF or THF) and temperature control are critical to avoid side reactions .
Q. Which analytical techniques are most effective for structural confirmation?
- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration) and molecular packing. SHELXL is widely used for refinement, though twinning or disorder may require alternative strategies like HKLF5 data processing .
- Spectroscopy : / NMR confirms substituent positions and conjugation. IR spectroscopy validates cyano (C≡N) and amide (C=O) groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How are impurities or byproducts identified during synthesis?
HPLC with UV detection (e.g., at 254 nm) and LC-MS are standard for impurity profiling. Related compounds, such as nitro-reduction byproducts or incomplete coupling intermediates, are monitored using retention time alignment and spectral libraries. USP guidelines recommend thresholds (<0.1% for unspecified impurities) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?
For SHELXL users:
- Disordered groups : Apply PART and SUMP instructions to model alternative conformations.
- Twinning : Use TWIN/BASF commands with HKLF5 data. Validate with R-factor convergence (<5% difference between datasets).
- Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry .
Q. What experimental design (DoE) strategies optimize synthesis yield?
- Flow chemistry : Enables precise control of residence time and temperature, critical for exothermic steps (e.g., nitration).
- Factors to vary : Reactant stoichiometry, solvent polarity, and catalyst loading. Response surface modeling (RSM) identifies optimal conditions.
- Steric hindrance mitigation : Use bulky bases (e.g., DIPEA) to reduce side reactions in crowded intermediates .
Q. How can DFT calculations complement experimental data for reactivity prediction?
- Geometry optimization : B3LYP/6-31G(d) level predicts bond lengths and angles, validated against XRD data.
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with electrophilicity of the cyano group.
- Interaction studies : Docking simulations (e.g., AutoDock) assess binding affinity to biological targets (e.g., kinase domains) .
Q. What methodologies validate the compound’s potential as a kinase inhibitor?
- Structural analogs : Compare with SU-11274 (PKI-SU11274), a known kinase inhibitor. Key features: Chlorophenyl (hydrophobic anchor), nitrophenyl (electron-withdrawing group).
- Assays : Competitive binding assays (e.g., ADP-Glo™) measure IC. Pair with molecular dynamics simulations to study binding pocket interactions .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic vs. crystallographic data?
- Case example : If NMR suggests rotational freedom in the propenamide group but XRD shows rigidity, consider solvent effects (NMR in solution vs. solid-state XRD).
- Validation : Variable-temperature NMR probes dynamic behavior, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular forces stabilizing the solid-state structure .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
